Butanoic acid, 3-methyl-, 3-methyl-3-buten-1-yl ester
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Overview
Description
Butanoic acid, 3-methyl-, 3-methyl-3-buten-1-yl ester is a natural product found in Callitropsis nootkatensis with data available.
Scientific Research Applications
Inhibitor of Mycolic Acid Biosynthesis
Butanoic acid, 3-methyl-, 3-methyl-3-buten-1-yl ester has been studied for its role as an inhibitor of mycolic acid biosynthesis. Mycolic acids are significant components of the cell walls of mycobacteria, and inhibitors of their synthesis can have therapeutic potential. For instance, methyl 4-(2-octadecylcyclopropen-1- yl)butanoate, a related analogue, has shown effectiveness in inhibiting mycolic acid biosynthesis (Hartmann et al., 1994).
Quantum Chemical Study
The compound's utility in the field of energy, specifically in autoignition chemistry, has been explored. For example, methyl butanoate, a compound related to butanoic acid, 3-methyl-, 3-methyl-3-buten-1-yl ester, is a surrogate for fatty acid esters used in biodiesel fuel. Quantum chemical studies help understand the thermodynamics and kinetics of autoignition chemistry, which is crucial for developing efficient and sustainable biofuels (Jiao, Zhang, & Dibble, 2015).
Thermal Decomposition in Biofuels
Studies on the thermal decomposition of ester biofuels like methyl butanoate provide insights into the pyrolysis process of biofuels. Understanding the decomposition patterns of such compounds is essential for developing more efficient and cleaner biofuel technologies (Porterfield et al., 2017).
Synthesis and Chemical Transformations
The synthesis and transformation of similar compounds, like quinaldinol derivatives, are areas of interest in chemical research. These processes contribute to the development of new chemicals and materials with potential applications in various industries (Gyul'budagyan, Margaryan, & Durgaryan, 1971).
Application in Food Science
In food science, related compounds like butanoic acid have been evaluated as internal standards for chromatographic analysis. For instance, the analysis of acidic fermentation end-products from Bacillus stearothermophilus in food products is crucial for quality control and safety (Silva, 1995).
properties
CAS RN |
54410-94-5 |
---|---|
Product Name |
Butanoic acid, 3-methyl-, 3-methyl-3-buten-1-yl ester |
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-methylbut-3-enyl 3-methylbutanoate |
InChI |
InChI=1S/C10H18O2/c1-8(2)5-6-12-10(11)7-9(3)4/h9H,1,5-7H2,2-4H3 |
InChI Key |
TYOOXFQTUDXXCL-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)OCCC(=C)C |
Canonical SMILES |
CC(C)CC(=O)OCCC(=C)C |
Other CAS RN |
54410-94-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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